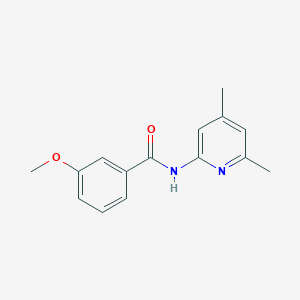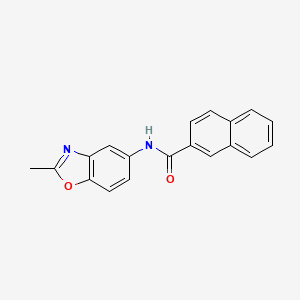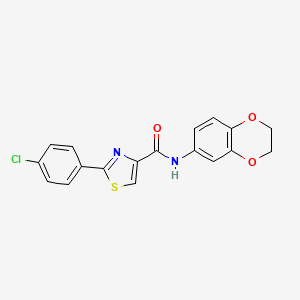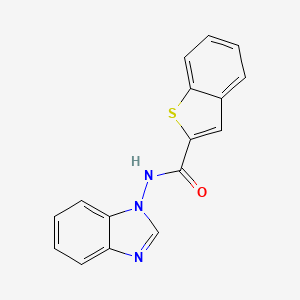
N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a methoxy group attached to the benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-(4,6-dimethylpyridin-2-yl)-3-hydroxybenzamide.
Reduction: Formation of N-(4,6-dimethylpyridin-2-yl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes involved in disease pathways.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Research: It is investigated for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,6-dimethylpyridin-2-yl)-3-hydroxybenzamide
- N-(4,6-dimethylpyridin-2-yl)-3-aminobenzamide
- N-(4,6-dimethylpyridin-2-yl)-3-nitrobenzamide
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the pyridine ring can affect the compound’s binding affinity and selectivity for certain molecular targets .
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-7-11(2)16-14(8-10)17-15(18)12-5-4-6-13(9-12)19-3/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMLHUDEEHBMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-Oxo-2-(4-phenylanilino)ethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7520121.png)
![3,4-difluoro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide](/img/structure/B7520125.png)

![N-(3,5-difluorophenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7520154.png)

![1-[2-(Piperidine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7520161.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7520164.png)



![[3-Cyano-3-(1,3-dimethylbenzimidazol-2-ylidene)-2-oxopropyl] 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B7520190.png)


![2-(1,2-benzoxazol-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B7520220.png)
